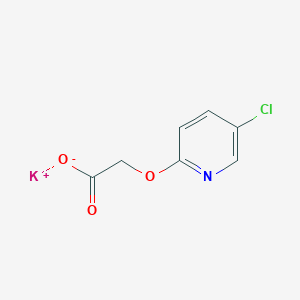

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline” is a complex organic compound that contains a furan ring, a nitro group, a trifluoromethyl group, and an aniline group . Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . Aniline is an organic compound with the formula C6H5NH2 .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like FT-IR, FT-Raman, UV–VIS, NMR, and DFT methods are often used for structural elucidation of compounds along with the study of geometrical and vibrational properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitro group is often involved in redox reactions, while the aniline group can participate in a variety of reactions including acylation and sulfonation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitro group could make the compound more reactive, while the trifluoromethyl group could influence its polarity and boiling point .科学的研究の応用

Corrosion Inhibition in Metals

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline has been investigated for its corrosion inhibiting properties. A study showed its effectiveness as a corrosion inhibitor for copper in hydrochloric acid, demonstrating good efficiency and adherence to the Langmuir isotherm model (Issaadi, Douadi, & Chafaa, 2014).

Synthesis of Heterocyclic Compounds

This chemical has been utilized in the synthesis of various heterocyclic compounds. For instance, its use in the preparation of furan Schiff bases has been documented, demonstrating its role in complex chemical reactions leading to new molecular structures (Ionkin & Marshall, 2004).

Catalysis in Chemical Reactions

It has also been used to enhance catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This showcases its effectiveness in facilitating a broad range of coupling reactions, which is significant in pharmaceutical and organic synthesis (Bhunia, Kumar, & Ma, 2017).

Electronic and Structural Analysis

Studies have also focused on the molecular and electronic properties of similar nitro- and furan-substituted anilines. These studies are crucial for understanding the electronic absorption spectra, molecular structure, and potential applications in fields like electrophotography and material sciences (Matsui, Fukuyasu, Shibata, & Muramatsu, 1993).

Pharmaceutical Applications

Its derivatives have been explored as pro-drugs, especially in the context of selective drug release in targeted cancer therapies. This demonstrates the potential of such compounds in developing novel therapeutic strategies (Berry, Watson, Whish, & Threadgill, 1997).

作用機序

将来の方向性

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a therapeutic agent, future research could focus on clinical trials. Alternatively, if it has unique physical or chemical properties, it could be studied for potential use in materials science or other fields .

特性

IUPAC Name |

N-(furan-2-ylmethyl)-2-nitro-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-4-10(11(6-8)17(18)19)16-7-9-2-1-5-20-9/h1-6,16H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLLQMCBJNDRXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

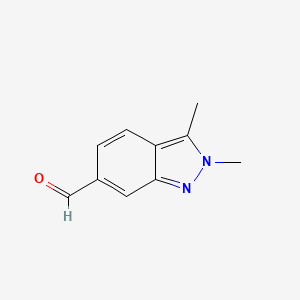

C1=COC(=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid,2-[1-(2-furanyl)ethylidene]hydrazide](/img/structure/B2754686.png)

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)

![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)

![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)

![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)